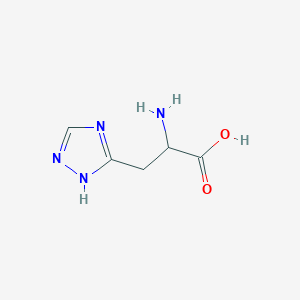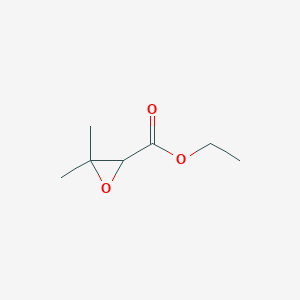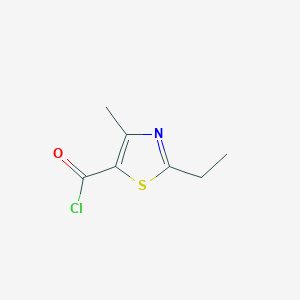
2-amino(113C)butanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino(113C)butanedioic acid is a labeled form of DL-Aspartic acid, where the carbon at position 1 is replaced with the isotope carbon-13. This compound is often used in scientific research to trace metabolic pathways and study biochemical processes due to its isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino(113C)butanedioic acid typically involves the incorporation of carbon-13 into the aspartic acid molecule. One common method involves the reaction of diethyl sodium phthalimidomalonate with ethyl chloroacetate, followed by hydrolysis and decarboxylation to yield DL-Aspartic acid . The labeled carbon-13 can be introduced during the synthesis of the starting materials or through isotopic exchange reactions.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high isotopic purity and yield. The use of specialized equipment and techniques, such as isotope ratio mass spectrometry, is essential to monitor and verify the incorporation of carbon-13.
化学反应分析
Types of Reactions
2-amino(113C)butanedioic acid undergoes various chemical reactions, including:
Oxidation: Conversion to oxaloacetic acid.
Reduction: Formation of aspartate derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Oxaloacetic acid.
Reduction: Aspartate derivatives.
Substitution: Various substituted aspartic acid derivatives.
科学研究应用
2-amino(113C)butanedioic acid is widely used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used as a tracer in metabolic studies to understand reaction mechanisms and pathways.
Biology: Helps in studying amino acid metabolism and protein synthesis.
Medicine: Utilized in pharmacokinetic studies to track drug metabolism and distribution.
Industry: Employed in the production of labeled compounds for research and development purposes
作用机制
The mechanism of action of 2-amino(113C)butanedioic acid involves its incorporation into metabolic pathways where it acts as a tracer. The labeled carbon-13 allows researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .
相似化合物的比较
Similar Compounds
- L-Aspartic acid-1-13C
- DL-Aspartic acid-13C,15N-1 hydrochloride
- DL-Aspartic acid-13C
Uniqueness
2-amino(113C)butanedioic acid is unique due to its specific labeling at the carbon-1 position, which provides precise information about the metabolic fate of the compound. This specificity makes it particularly valuable in studies requiring detailed metabolic tracing and analysis .
属性
IUPAC Name |
2-amino(113C)butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJMWTZIZZHCS-AZXPZELESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C([13C](=O)O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437812 |
Source


|
| Record name | DL-Aspartic acid-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137168-39-9 |
Source


|
| Record name | DL-Aspartic acid-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]-(9CI)](/img/structure/B160214.png)


![1-Acetylbicyclo[1.1.1]pentane](/img/structure/B160217.png)
![6-Methoxy-3'-phenylspiro[benzofuran-2(3H),2'-oxiran]-3-one](/img/structure/B160223.png)
![7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B160224.png)



